(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-14-3-5-15(6-4-14)25-21(16-10-29-11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b8-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPXTNPQLNINOS-WAPJZHGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a thieno[3,4-c]pyrazole structure enhances its potential as a pharmacological agent.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial activity. For instance:
- Compounds similar to the target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- A specific study highlighted that benzodioxole derivatives demonstrated potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Research indicates that thieno[3,4-c]pyrazole derivatives possess cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have shown higher activity than reference drugs against c-Met kinase, a target in cancer therapy .
- In vitro studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of benzo[d][1,3]dioxole against Candida albicans and Aspergillus niger. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml for effective compounds .
Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation, the cytotoxic effects of thieno[3,4-c]pyrazole derivatives were assessed against breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances biological activity by improving solubility and interaction with biological targets.
- Spatial Configuration : The Z-isomer configuration has been associated with higher potency in biological assays compared to E-isomers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The table below compares the target compound with structurally related molecules, emphasizing substituents, molecular weight, and reported activities:
Functional Group Contributions
- 4-Chlorophenyl Group : Enhances lipophilicity and bioactivity, as seen in S-alkyl triazole-thiol derivatives with antifungal properties .
- Thieno[3,4-c]pyrazole Core: Similar to dithiazole-containing compounds, this scaffold may confer metabolic resistance and target selectivity .
- Acrylamide Linker : The (Z)-configuration likely stabilizes interactions with enzymes or receptors through hydrogen bonding and π-π stacking, analogous to bioactive acrylamides in .
Computational and Experimental Insights
Molecular Similarity Analysis
Studies on compound similarity methods () highlight that structural analogs of the target compound may share ~60–75% similarity using Tanimoto coefficient-based assessments. However, minor substituent changes (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl in ) significantly alter biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
